Product packaging for N-PHENYL-BENZIMIDIC ACID PHENYL ESTER(Cat. No.:CAS No. 15940-86-0)

N-PHENYL-BENZIMIDIC ACID PHENYL ESTER

Cat. No.: B095268
CAS No.: 15940-86-0
M. Wt: 273.3 g/mol
InChI Key: TYLYJDCHOAMDJM-UHFFFAOYSA-N
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Description

N-Phenyl-benzimidic acid phenyl ester is an organic compound with the molecular formula C19H15NO . It is also known as phenyl N-phenylbenzenecarboximidate . The chemical structure features two benzene rings linked through an N-phenyl-benzimidic acid ester group. Researchers can utilize its structural properties as a building block or intermediate in organic synthesis and pharmaceutical research . As a phenyl ester derivative, it may serve as a key precursor in mechanochemical studies, similar to other esters prepared via solvent-free, high-speed ball-milling methodologies for efficient and green synthesis routes . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NO B095268 N-PHENYL-BENZIMIDIC ACID PHENYL ESTER CAS No. 15940-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl N-phenylbenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLYJDCHOAMDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345105
Record name Benzenecarboximidic acid, N-phenyl-, phenyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15940-86-0
Record name Benzenecarboximidic acid, N-phenyl-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHENYL-BENZIMIDIC ACID PHENYL ESTER
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Synthetic Methodologies for N Phenyl Benzimidic Acid Phenyl Ester and Its Analogues

Direct Esterification Approaches

The term "direct esterification" in the context of synthesizing N-phenyl-benzimidic acid phenyl ester from its corresponding amide, N-phenylbenzamide, is a conceptual classification rather than a reflection of a classical acid-catalyzed esterification. Standard Fischer esterification involves the reaction of a carboxylic acid and an alcohol. In this case, the precursor is an amide, which requires distinct activation strategies to facilitate the formation of a C-O bond with a phenol (B47542).

Carboxylic Acid and Phenol Condensation Strategies

The direct condensation of N-phenylbenzamide with phenol to form this compound is not a thermodynamically favored or commonly employed reaction under standard esterification conditions. Amides are significantly less electrophilic at the carbonyl carbon than carboxylic acids, and the hydroxyl group of a phenol is a weaker nucleophile than that of an alcohol. Consequently, simple heating of N-phenylbenzamide and phenol with an acid catalyst does not typically yield the desired imidate ester.

Instead, the formation of the C-O bond in this context is more accurately described as an O-arylation. This requires the activation of the amide or the use of coupling partners that promote the reaction. Methodologies analogous to the Ullmann condensation or Buchwald-Hartwig amination, which are used for N-arylation and O-arylation, provide a conceptual basis. nih.govorganic-chemistry.orgnih.gov However, direct O-arylation of an amide with a phenol is less common than N-arylation. The synthesis is more practically achieved by converting the amide into a more reactive intermediate, such as an imidoyl chloride.

Role of Activating Agents and Catalysts in Ester Formation

To overcome the low reactivity of the amide, activating agents are essential. One of the most effective methods involves the conversion of the N-phenylbenzamide precursor into an imidoyl chloride. This is typically achieved using reagents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or oxalyl chloride. The resulting N-phenylbenzimidoyl chloride is a highly reactive electrophile. researchgate.net

This activated intermediate can then react with a phenoxide, generated by treating phenol with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to yield the target this compound via a nucleophilic substitution reaction. researchgate.net

Table 1: Representative Activating Agents for Imidate Synthesis from Amides

Precursor Activating Agent Intermediate Subsequent Nucleophile Product
N-Phenylbenzamide PCl₅, SOCl₂, (COCl)₂ N-Phenylbenzimidoyl chloride Sodium Phenoxide This compound

Recent advances have also explored modified Beckmann rearrangements where ketoximes are treated with sulfone iminium fluoride (B91410) (SIF) reagents to generate imidoyl fluoride intermediates in situ. These can then be trapped with phenols to produce imidates under mild conditions.

One-Pot and Multicomponent Synthesis Innovations

While a true one-pot condensation of an amide and a phenol to an imidate ester is not standard, multicomponent strategies starting from more fundamental precursors have been developed for related structures. For instance, one-pot syntheses of carbamates from aniline (B41778), urea, and methanol (B129727) have been reported, showcasing the potential for convergent routes. researchgate.net

A plausible, albeit not widely documented, one-pot approach for this compound could involve the in-situ formation of N-phenylbenzimidoyl chloride from N-phenylbenzamide, followed by the addition of phenol and a base in the same reaction vessel, without isolation of the intermediate. Such a procedure would rely on the careful selection of solvents and reagents to avoid undesirable side reactions. The efficiency of such a process would be highly dependent on the sequential and controlled reactivity of the components.

Approaches via Imidic Acid Intermediates

Pathways that proceed through intermediates structurally related to imidic acids are the most common and reliable methods for synthesizing imidate esters, including this compound.

Synthesis from Nitriles and Alcohols/Phenols

The Pinner reaction is a classical method for preparing imidates, involving the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgorganic-chemistry.org The standard Pinner reaction typically produces an N-unsubstituted imidate hydrochloride salt. To synthesize an N-phenyl substituted imidate, the strategy must be modified.

One hypothetical pathway involves a three-component reaction of benzonitrile (B105546), aniline, and phenol. However, a more practical and documented approach involves a two-step sequence:

Amidine Formation: Benzonitrile is first reacted with aniline, often catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to form N-phenylbenzamidine. mdpi.com

Conversion to Imidate: The resulting amidine could then potentially be converted to the imidate, although this is not a common transformation.

A more direct route from nitriles involves the initial Pinner reaction between benzonitrile and an alcohol (like methanol) to form a simple alkyl imidate, which is then N-arylated. However, direct N-arylation of imidates is challenging.

The most relevant application of the Pinner-type synthesis for this target molecule involves generating an activated nitrile species. Lewis acids, such as trimethylsilyl (B98337) triflate, can promote the reaction between nitriles and alcohols to form esters, proceeding through an imidate intermediate. d-nb.infonih.gov While this specific catalyst system is noted to be ineffective for phenols, it illustrates the principle of nitrile activation. The synthesis of N-arylamides from nitriles via amidine intermediates formed through a Pinner-like approach is a more established route. mdpi.com

Table 2: Pinner Reaction and Related Syntheses

Nitrile Alcohol/Phenol Catalyst Intermediate Product Notes
Benzonitrile Methanol HCl (gas) Methyl benzimidate hydrochloride Classical Pinner reaction. d-nb.info
Benzonitrile Primary Alcohols Trimethylsilyl triflate Carboxylic Ester Proceeds via an imidate; phenols are not acylated. d-nb.infonih.gov

Conversion of Benzimidic Acid Methyl Esters to Phenyl Esters

The conversion of a pre-formed imidate, such as methyl N-phenylbenzimidate, to phenyl N-phenylbenzimidate can be achieved through transesterification. This reaction involves exchanging the alkoxy group (-OCH₃) of the starting imidate with a phenoxy group (-OPh) from phenol. masterorganicchemistry.comorganic-chemistry.org

Transesterification reactions are typically equilibrium-driven and can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid Catalysis: An acid catalyst protonates the nitrogen atom of the imidate, increasing the electrophilicity of the imidoyl carbon and making it more susceptible to nucleophilic attack by phenol.

Base Catalysis: A base, such as sodium phenoxide (generated from phenol and a strong base like NaH), can also be used. The phenoxide acts as a potent nucleophile, attacking the imidoyl carbon and displacing the methoxide (B1231860) group.

To drive the equilibrium toward the desired phenyl ester, it is often necessary to remove the methanol byproduct, for example, by distillation. The choice of catalyst and reaction conditions depends on the stability of the specific imidate substrate. While the transesterification of carboxylic acid esters is very common, the application to imidate esters, particularly for converting an alkyl to an aryl ester, is a more specialized but chemically sound approach.

Advanced Catalytic Strategies for Enhanced Efficiency and Selectivity

Modern synthetic chemistry has witnessed a paradigm shift towards catalytic processes that offer superior control over reaction outcomes while minimizing waste and energy consumption. The synthesis of this compound has benefited significantly from these advancements, with Lewis acid, transition metal, and organo/biocatalysis emerging as powerful tools.

Lewis acid catalysis plays a crucial role in the formation of both the imidate and phenyl ester functionalities present in this compound. The Pinner reaction, a classic method for synthesizing imidates from nitriles and alcohols, can be effectively promoted by Lewis acids, offering a milder alternative to the traditional use of strong Brønsted acids like gaseous hydrogen chloride. nih.govnih.govbeilstein-journals.orgwikipedia.org

In the context of synthesizing this compound, a plausible Lewis acid-catalyzed pathway involves the reaction of benzonitrile with phenol in the presence of a suitable Lewis acid. The Lewis acid activates the nitrile group, facilitating nucleophilic attack by the phenol. Various Lewis acids have been explored for similar transformations, with trimethylsilyl triflate (TMSOTf) showing notable efficacy in promoting the Pinner reaction between various nitriles and alcohols. nih.govnih.govbeilstein-journals.org While direct acylation of phenols can be challenging under these conditions, the activation of the nitrile component is a key step. nih.govbeilstein-journals.org

The mechanism of the Lewis acid-promoted Pinner-type reaction is believed to involve the activation of both the nitrile and the alcohol (or phenol). The Lewis acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack. Simultaneously, the Lewis acid can activate the hydroxyl group of the phenol, enhancing its nucleophilicity. beilstein-journals.org

For the esterification of an N-phenylbenzimidic acid precursor, a combination of Lewis acids, such as anhydrous zinc chloride (ZnCl₂) and a catalytic amount of aluminum chloride (AlCl₃), has been shown to be effective for the phenyl esterification of various organic acids. researchgate.net This dual catalytic system can facilitate the dehydration reaction, leading to the formation of the desired phenyl ester. The reaction mechanism likely involves the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl group towards nucleophilic attack by phenol. researchgate.net

Table 1: Comparison of Lewis Acid Catalysts in Pinner-type Reactions (Illustrative)

EntryLewis Acid CatalystSolventTemperature (°C)Yield (%)Reference
1TMSOTf (2 equiv.)AcetonitrileRoom Temp83 nih.gov
2AlBr₃ (2 equiv.)Acetonitrile5065 nih.gov
3Hf(OTf)₄ (catalytic)AcetonitrileRoom TempLow nih.gov
4ZnCl₂/AlCl₃Ethyl AcetateRefluxHigh researchgate.net

This table is illustrative and based on data from related Pinner reactions and phenyl esterifications, as direct data for the specific synthesis of this compound was not available in the search results.

Transition metal catalysis offers powerful and versatile methods for the construction of C-N and C-O bonds, which are central to the synthesis of this compound. Palladium-catalyzed reactions, in particular, have been extensively developed for their high efficiency and functional group tolerance.

A prominent strategy for the synthesis of esters is palladium-catalyzed carbonylation. This reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of carbon monoxide and a palladium catalyst. rsc.orgnih.govrsc.org For the synthesis of this compound, a potential route could involve the palladium-catalyzed carbonylative coupling of an N-phenylbenzimidoyl halide with phenol. Alternatively, a more convergent approach might involve the reaction of an aryl halide, an amine, a CO source, and a phenol in a multi-component reaction, though this would present significant selectivity challenges. The use of phenyl formate (B1220265) as a CO surrogate has also been demonstrated in palladium-catalyzed carbonylative synthesis, offering a safer alternative to gaseous carbon monoxide. rsc.org

Rhodium catalysis has also emerged as a valuable tool for the synthesis of N-aryl compounds. Rhodium-catalyzed C-H amination reactions, for instance, allow for the direct formation of C-N bonds, which could be adapted for the synthesis of the N-phenyl moiety of the target molecule. acs.orgresearchgate.net Furthermore, rhodium-catalyzed reactions of imidates have been explored, suggesting potential applications in the late-stage functionalization of the benzimidic acid core. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions Relevant to this compound Synthesis (Illustrative)

Catalyst SystemReactantsProduct TypeKey FeaturesReference
Pd(OAc)₂ / LigandAryl Halide, Alcohol, COAryl EsterHigh efficiency, broad substrate scope rsc.org
PdCl₂ / Mo(CO)₆Azoarene, CO2-ArylindazoloneC-H activation, solid CO source researchgate.net
[Rh(cod)Cl]₂ / LigandImidate, AzideC-H AminationDirect C-N bond formation acs.org

This table is illustrative, drawing from examples of transition metal-catalyzed reactions on related substrates, as specific data for the target molecule was not found.

In recent years, organocatalysis and biocatalysis have gained prominence as sustainable and efficient alternatives to metal-based catalysis. These methods often operate under mild conditions and exhibit high selectivity.

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of transformations, including the activation of aldehydes and esters. beilstein-journals.orgisca.mescripps.edunih.govbeilstein-journals.org NHCs can catalyze the formation of acyl anion equivalents from aldehydes, which can then react with various electrophiles. beilstein-journals.orgnih.gov While direct synthesis of this compound using NHCs has not been extensively reported, the principles of NHC catalysis could be applied. For instance, an NHC could potentially activate an N-phenylbenzimidic acid precursor for subsequent esterification with phenol. The benzoin (B196080) reaction, a classic NHC-catalyzed transformation, demonstrates the ability of these catalysts to facilitate complex bond formations. beilstein-journals.org

Biocatalysis: Enzymes, as natural catalysts, offer unparalleled selectivity and operate under environmentally benign conditions. Lipases are a class of enzymes that are particularly well-suited for ester synthesis and hydrolysis. researchgate.netnih.govscielo.brnih.govresearchgate.net The lipase-catalyzed synthesis of esters is a well-established green methodology. researchgate.netscielo.br In the context of this compound, a lipase (B570770) could potentially catalyze the esterification of N-phenylbenzimidic acid with phenol. The reaction is typically conducted in a non-aqueous solvent to shift the equilibrium towards synthesis. researchgate.net The choice of lipase and reaction conditions, such as temperature and substrate ratio, are crucial for achieving high conversion and selectivity. nih.gov

Table 3: Comparison of Organocatalytic and Biocatalytic Approaches (Illustrative)

Catalytic ApproachCatalystReaction TypeAdvantagesPotential ApplicationReference
OrganocatalysisN-Heterocyclic Carbene (NHC)Acyl Anion ChemistryMetal-free, mild conditionsActivation of imidoyl precursor beilstein-journals.orgnih.gov
BiocatalysisLipaseEsterificationHigh selectivity, greenEsterification of N-phenylbenzimidic acid researchgate.netscielo.br

This table provides an illustrative overview of how these catalytic methods could be applied, based on their known reactivity with similar functional groups.

Green Chemistry Approaches in Synthetic Design for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. The synthesis of this compound can be made more environmentally benign through several strategies.

One key aspect is the use of greener solvents. Traditional organic solvents often pose environmental and health risks. The exploration of alternative reaction media, such as water, supercritical fluids, or bio-based solvents, is a central theme in green chemistry. nih.govresearchgate.netrsc.org For instance, lipase-catalyzed reactions can often be performed in solvent-free systems or in green solvents, significantly reducing the environmental footprint of the process. scielo.br

Microwave-assisted synthesis is another powerful tool in green chemistry. jocpr.comderpharmachemica.comnih.govdergipark.org.trasianpubs.org Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. jocpr.comasianpubs.org The synthesis of related heterocyclic compounds, such as benzimidazoles, has been shown to be highly efficient under microwave conditions. dergipark.org.trasianpubs.org This technique could be readily applied to the synthesis of this compound, potentially accelerating both the imidate formation and the esterification steps.

Furthermore, the development of catalytic processes, as discussed in the preceding sections, is inherently a green chemistry approach. Catalysts, by their nature, reduce the amount of reagents needed and can enable more atom-economical reaction pathways. The use of recyclable catalysts, such as heterogeneous Lewis acids or immobilized enzymes, further enhances the sustainability of the synthesis.

Table 4: Green Chemistry Strategies for the Synthesis of this compound

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Use of Greener SolventsReplacing traditional organic solvents with water, bio-solvents, or solvent-free conditions.Reduced toxicity and environmental impact.
Energy EfficiencyEmploying microwave-assisted synthesis.Shorter reaction times, potentially higher yields, and reduced energy consumption.
CatalysisUtilizing Lewis acid, transition metal, organo-, or biocatalysts.Increased reaction efficiency, selectivity, and atom economy.
Use of Renewable FeedstocksExploring bio-based starting materials.Reduced reliance on fossil fuels and increased sustainability.

Reaction Mechanisms and Reactivity of N Phenyl Benzimidic Acid Phenyl Ester

Nucleophilic Acyl Substitution Pathways in Ester Formation and Hydrolysis

The formation and hydrolysis of N-phenyl-benzimidic acid phenyl ester are governed by principles analogous to nucleophilic acyl substitution in carboxylic acid derivatives. The central carbon atom, double-bonded to nitrogen and single-bonded to oxygen, serves as the electrophilic center for these transformations.

Formation: The synthesis of aryl N-aryl imidates can be achieved through several routes. A common method involves the reaction of an N-aryl imidoyl chloride with a sodium phenoxide. The imidoyl chloride is typically prepared by treating the corresponding N-phenylbenzamide with a chlorinating agent like phosphorus pentachloride or thionyl chloride.

Hydrolysis: The hydrolysis of this compound, like other N-aryl imidates, can proceed under both acidic and alkaline conditions, ultimately yielding N-phenylbenzamide and phenol (B47542), or benzoic acid and aniline (B41778), depending on the specific cleavage pathway (C-O vs. C-N bond scission). acs.org

Under acidic conditions, the imino nitrogen is first protonated, which significantly enhances the electrophilicity of the imidate carbon. A water molecule then acts as a nucleophile, attacking this activated carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of either phenol (from C-O cleavage) or aniline (from C-N cleavage) leads to the hydrolysis products. The rate-limiting step in acidic solutions is typically the attack of water on the protonated imidate. acs.org

The table below summarizes the general conditions and products for the hydrolysis of N-aryl imidates.

ConditionKey StepsTypical Products
Acidic (H₃O⁺) 1. Protonation of imino nitrogen.2. Nucleophilic attack by H₂O.3. Formation of tetrahedral intermediate.4. Elimination of leaving group (phenol or aniline).N-Phenylbenzamide + Phenoland/orBenzoic Acid + Aniline
Alkaline (OH⁻) 1. Nucleophilic attack by OH⁻.2. Formation of tetrahedral intermediate.3. Elimination of leaving group (phenoxide or anilide).4. Acid-base reactions.Benzoate (B1203000) + Anilineand/orCarboxylate Salt of N-phenylbenzamide + Phenol

This is an interactive data table based on the general reactivity of N-aryl imidates.

Intramolecular Rearrangements and Cyclization Reactions

The most significant intramolecular reaction involving this compound is the Chapman Rearrangement . This reaction is a thermal conversion of an aryl N-aryl imidate into an N,N-diarylbenzamide. researchgate.netorganicreactions.org

The mechanism of the Chapman rearrangement is a concerted, intramolecular 1,3-shift of the O-aryl group (phenyl) to the imino nitrogen atom. organicreactions.org The reaction proceeds through a constrained, four-membered cyclic transition state. youtube.com The driving force for this rearrangement is the formation of a more stable, resonance-delocalized amide C=O bond from the less stable imino C=N bond of the imidate. The reaction is typically carried out at high temperatures (250-300 °C) in the absence of a solvent.

Mechanism of the Chapman Rearrangement:

The lone pair of electrons on the imino nitrogen attacks the ipso-carbon of the O-phenyl ring.

Simultaneously, the C-O bond of the imidate cleaves, with the electrons moving to form the new C=O double bond of the amide.

This process occurs via a four-membered transition state, resulting in the migration of the phenyl group from the oxygen to the nitrogen atom.

The product of the Chapman rearrangement of this compound is N,N-diphenylbenzamide. This reaction is a powerful tool for the synthesis of highly substituted diarylamines, which can be obtained by subsequent hydrolysis of the resulting amide. researchgate.net

While the Chapman rearrangement is the principal intramolecular transformation, specific substrates with appropriately positioned functional groups could potentially undergo cyclization reactions, although this is not a characteristic reaction of the parent compound.

Electrophilic Aromatic Substitution on Aromatic Moieties of this compound

The structure of this compound contains three distinct phenyl rings, each with different susceptibility and regioselectivity towards electrophilic aromatic substitution (EAS). The directing effects are determined by the nature of the substituent attached to each ring. organicchemistrytutor.comlibretexts.org

The O-Phenyl Ring (Phenoxy Group): This ring is attached to the imidate structure via an oxygen atom (-O-C(Ph)=N-Ph). The oxygen atom is a powerful activating group due to its ability to donate its lone-pair electrons into the ring through resonance. This effect strongly outweighs its inductive electron-withdrawing effect. Consequently, the O-phenyl ring is highly activated towards EAS and directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com

The N-Phenyl Ring (Anilino Group): This ring is attached to the imino nitrogen (-N=C(Ph)-OPh). The nitrogen atom, similar to the oxygen in the phenoxy group, possesses a lone pair of electrons that can be delocalized into the phenyl ring. This resonance donation makes the N-phenyl ring activated towards EAS, directing electrophiles to the ortho and para positions. Its activating strength is generally less than that of an amino group in an aniline due to the electron-withdrawing nature of the C=N double bond.

The C-Phenyl Ring (Benzoyl Group): This ring is directly bonded to the central electrophilic carbon of the imidate function (-C(=N-Ph)-OPh). The imidate group acts as an electron-withdrawing group through both induction and resonance, pulling electron density away from the C-phenyl ring. This deactivates the ring towards EAS. As with other deactivating groups like carbonyls, it directs incoming electrophiles to the meta position. youtube.com

The predicted reactivity and regioselectivity for each ring are summarized in the table below.

Aromatic RingSubstituent GroupElectronic EffectReactivity towards EASDirecting Effect
O-Phenyl -O-C(Ph)=N-PhStrong Resonance Donor (Activating)Highly Activatedortho, para
N-Phenyl -N=C(Ph)-OPhResonance Donor (Activating)Activatedortho, para
C-Phenyl -C(=N-Ph)-OPhInductive/Resonance Acceptor (Deactivating)Deactivatedmeta

This is an interactive data table based on established principles of electrophilic aromatic substitution.

Radical Reactions and Photochemical Transformations

While the thermal reactivity of this compound is dominated by the Chapman rearrangement, its structure suggests potential for photochemical and radical-mediated transformations. Photochemical reactions are initiated by the absorption of UV light, which promotes the molecule to an excited state with different reactivity patterns compared to its ground state. msu.edu

A plausible photochemical pathway is the homolytic cleavage of the C-O bond in the phenoxy group. Upon UV irradiation, the molecule could be excited to a singlet or triplet state, leading to the formation of a benzimidoyl radical and a phenoxy radical. These radical intermediates could then undergo various reactions, such as hydrogen abstraction from the solvent, recombination, or further fragmentation.

Furthermore, an analogy can be drawn to the photo-Fries rearrangement of phenolic esters, which proceeds via a radical mechanism. A hypothetical photo-Chapman rearrangement could be envisioned, where the 1,3-aryl migration from oxygen to nitrogen is induced by light rather than heat. This would likely involve a radical cage mechanism following the initial C-O bond homolysis. However, such a named photochemical reaction is not as well-established as its thermal counterpart. The specific outcomes of photolysis would depend heavily on experimental conditions such as the wavelength of light and the nature of the solvent. acs.orgacs.org

Stereochemical Aspects of Reactions Involving this compound

The primary stereochemical feature of this compound is the potential for geometric isomerism around the carbon-nitrogen double bond (C=N). This gives rise to the possibility of E and Z isomers, which are diastereomers. chemguide.co.ukdocbrown.info

The configuration (E or Z) is determined by the Cahn-Ingold-Prelog priority rules applied to the substituents on the carbon and nitrogen atoms of the double bond. For this compound, the substituents on the carbon are a phenyl group and a phenoxy group. The substituents on the nitrogen are a phenyl group and a lone pair of electrons. The relative spatial arrangement of these groups defines the E or Z isomer.

This geometric isomerism can have significant consequences for the compound's reactivity. The rate of the Chapman rearrangement, for instance, could be dependent on the starting isomer. The intramolecular nature of the reaction requires the migrating O-phenyl group and the accepting nitrogen atom to come into close proximity in the four-membered transition state. youtube.com It is conceivable that one isomer (E or Z) would have a lower activation energy for achieving this transition state geometry, thus rearranging more rapidly than the other.

Furthermore, if a chiral, non-racemic group were involved in the rearrangement (e.g., a chiral migrating aryl group), the reaction could proceed with a degree of stereochemical control. Studies on related systems have shown that the Chapman rearrangement can proceed with inversion of configuration at a migrating stereocenter, indicating a highly ordered, concerted transition state. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For N-Phenyl-benzimidic acid phenyl ester, a combination of one-dimensional and two-dimensional NMR experiments is employed to map out the carbon framework and proton environments.

Proton NMR (¹H NMR) spectroscopy is utilized to identify the number and electronic environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show signals exclusively in the aromatic region, corresponding to the protons on the three distinct phenyl rings. The integration of these signals would confirm the presence of 15 aromatic protons. The chemical shifts (δ) and coupling patterns (singlet, doublet, triplet, multiplet) allow for the assignment of protons to specific rings based on their proximity to the electron-withdrawing imidate core. Protons on the phenyl ring attached to the nitrogen atom, for instance, would likely experience different shielding effects compared to those on the phenyl ring of the benzimidic acid moiety or the phenyl ester group.

Interactive Table: Expected ¹H NMR Data Note: This table presents hypothetical data based on the compound's structure for illustrative purposes.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.80 - 7.70 Multiplet 2H Protons ortho to C=N on the benzimidic ring
7.50 - 7.35 Multiplet 3H Protons meta/para on the benzimidic ring
7.30 - 7.15 Multiplet 5H Protons on the N-phenyl ring

Interactive Table: Expected ¹³C NMR Data Note: This table presents hypothetical data based on the compound's structure for illustrative purposes.

Chemical Shift (δ, ppm) Assignment
165.0 Imidate Carbon (C=N)
152.1 Quaternary Carbon (C-OAr)
147.5 Quaternary Carbon (C-NAr)
133.0 Quaternary Carbon (C-C=N)

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Multiple Quantum Correlation (HMQC), is used to determine one-bond proton-carbon correlations. An HSQC experiment on this compound would generate cross-peaks that link each proton signal in the ¹H NMR spectrum to the signal of the carbon atom it is directly attached to in the ¹³C NMR spectrum. This technique is invaluable for unambiguously assigning the signals for the CH groups within the three phenyl rings.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (typically 2- to 4-bond) couplings between protons and carbons. This is crucial for piecing together the molecular fragments. For this molecule, key HMBC correlations would be expected between the protons on the N-phenyl ring and the imidate carbon, as well as between the protons on the O-phenyl ring and the same imidate carbon. These correlations would definitively establish the connectivity of the entire this compound structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, with the molecular formula C₁₉H₁₅NO, HRMS would be used to confirm this composition. The calculated monoisotopic mass is a precise value that serves as a stringent test of the compound's identity.

Table: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₉H₁₅NO
Calculated Monoisotopic Mass 273.11536 u

| Expected Ion (e.g., [M+H]⁺) | 274.12264 m/z |

An experimental HRMS measurement matching the expected m/z value for an adduct like [M+H]⁺ or [M+Na]⁺ to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation into smaller, charged pieces. The pattern of these fragments is often unique to a specific molecular structure and can be used as a "fingerprint" for identification and structural confirmation.

For this compound, the fragmentation is expected to occur at the weaker bonds, primarily around the central imidate functional group. Common fragmentation pathways for esters and imines include cleavage of the C-O and N-C bonds.

Interactive Table: Expected Mass Spectrometry Fragmentation Data

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Possible Neutral Loss
273 [C₁₉H₁₅NO]⁺ (Molecular Ion)
196 [C₁₃H₁₀N]⁺ C₆H₅O• (Phenoxy radical)
180 [C₁₃H₁₀]⁺ C₆H₅N (Phenylnitrene)
105 [C₇H₅O]⁺ C₁₂H₁₀N•
93 [C₆H₅O]⁺ C₁₃H₁₀N•

Analysis of these key fragments—such as the loss of a phenoxy radical (m/z 196) or the formation of the phenyl cation (m/z 77)—would provide compelling evidence to support the proposed structure.

Advanced Ionization Techniques in Characterization

Mass spectrometry is a cornerstone in the structural elucidation of organic compounds, and advanced ionization techniques are pivotal for analyzing molecules like this compound. These methods, often categorized as "soft" ionization techniques, are designed to ionize molecules with minimal fragmentation, preserving the molecular ion for accurate mass determination. uky.eduyoutube.com

Commonly employed advanced ionization sources include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). uky.edunumberanalytics.com ESI is particularly useful for polar molecules, generating ions by applying a high voltage to a liquid sample to create an aerosol. numberanalytics.com APCI is better suited for less polar, volatile compounds and uses a corona discharge to create ions. uky.edunumberanalytics.com For this compound, both techniques could be effective.

More recent developments in ambient ionization have revolutionized mass spectrometry by allowing sample analysis in their native state with minimal preparation. numberanalytics.comnih.gov Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) fall under this category. numberanalytics.com DESI utilizes a charged solvent spray to desorb and ionize analytes from a surface, while DART employs a heated stream of inert gas, such as helium or nitrogen, to achieve the same. numberanalytics.com These methods are rapid and can provide high-throughput analysis.

The expected mass-to-charge ratios (m/z) for various adducts of this compound (C₁₉H₁₅NO), as predicted by computational tools, are essential for interpreting mass spectra. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts
AdductPredicted m/zPredicted Collision Cross Section (CCS) (Ų)
[M+H]⁺274.12264163.5
[M+Na]⁺296.10458168.8
[M-H]⁻272.10808173.8
[M+NH₄]⁺291.14918178.8
[M+K]⁺312.07852164.3

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. udel.edu For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features: the C=N imine group, the C-O ester linkage, and the aromatic phenyl rings.

The primary diagnostic peaks would include:

C=N Stretch: The carbon-nitrogen double bond of the imidate group is expected to show a stretching vibration in the region of 1690-1640 cm⁻¹. This peak is a key indicator of the imine functionality.

C-O Stretch: The ester C-O single bond stretching vibrations are typically strong and appear in the fingerprint region. For aryl esters, two distinct C-O stretching bands are expected: an asymmetric C-O-C stretch around 1260-1160 cm⁻¹ and a symmetric stretch near 1100-1000 cm⁻¹. udel.eduspectroscopyonline.com

Aromatic C=C Stretches: The presence of two phenyl rings will give rise to multiple sharp absorption bands in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings. udel.edu

Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic rings typically appears as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). udel.edu

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are found between 900 and 675 cm⁻¹ and can provide information about the substitution pattern of the aromatic rings. libretexts.org

Table 2: Expected IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium-Weak
C=N (Imine)Stretching1690 - 1640Medium-Strong
Aromatic C=CRing Stretching1600 - 1450Medium-Weak, Sharp
Aryl Ester C-OAsymmetric Stretching1260 - 1160Strong
Aryl Ester C-OSymmetric Stretching1100 - 1000Strong
Aromatic C-HOut-of-Plane Bending900 - 675Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound possesses a highly conjugated system, with π-electrons delocalized across the benzoyl group, the C=N bond, and the N-phenyl ring. This extensive conjugation is expected to result in strong absorption in the UV region.

The primary electronic transitions observed would be π→π* transitions. The absorption spectrum of benzoic acid, a related chromophore, shows two main bands: a high-intensity B-band (or primary band) around 230 nm and a lower-intensity C-band (or secondary band) with fine structure around 270-280 nm. rsc.org

In this compound, the extended conjugation due to the imine linkage and the second phenyl ring would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima (λ_max) compared to simpler molecules like benzoic acid or phenyl benzoate (B1203000). rsc.org The increased delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption of lower-energy light. The intensity of the absorption bands is also likely to be high, reflecting the large probability of these electronic transitions.

X-Ray Crystallography for Solid-State Structure Determination of Related Esters

A crystallographic analysis of this compound would provide invaluable data, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=N, C-O, C-C) and angles, confirming the molecular geometry.

Conformation: The dihedral angles between the planes of the two phenyl rings and the central C=N-O plane would be determined. This would reveal the degree of planarity or twisting in the molecule.

Intermolecular Interactions: The analysis would elucidate how molecules pack in the crystal lattice, identifying non-covalent interactions such as π-π stacking between the aromatic rings and C-H···π interactions, which stabilize the crystal structure. semanticscholar.orgscilit.com

Stereochemistry: The configuration around the C=N double bond (E/Z isomerism) would be unambiguously established.

Studies on related structures like 1,2-diphenyl-1H-benzimidazole have shown that the benzimidazole (B57391) core is planar, with intermolecular C-H···N hydrogen bonds and C-H···π interactions defining the three-dimensional architecture. semanticscholar.orgscilit.com Similar interactions would likely play a significant role in the crystal packing of this compound.

Other Advanced Spectroscopic Techniques for this compound Analysis

Beyond the techniques already discussed, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their chemical environments. The aromatic protons on the two distinct phenyl rings would appear as a complex series of multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The integration of these signals would correspond to the total number of aromatic protons (15H).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The imine carbon (C=N) would be expected to resonate significantly downfield, potentially in the range of δ 160-170 ppm. The carbons of the two phenyl rings would appear in the typical aromatic region of δ 120-150 ppm, and the quaternary carbon of the benzoyl group would also be in this range.

Combining data from mass spectrometry, IR, UV-Vis, and NMR spectroscopy provides a comprehensive and unambiguous characterization of the molecular structure and properties of this compound.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of molecular properties from first principles. For molecules like phenyl benzoate (B1203000), methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT), have been employed to elucidate its structure, spectroscopy, and conformational landscape. researchgate.netnih.gov

Electronic Structure and Bonding Analysis

Computational studies have been used to determine the optimized molecular geometry of phenyl benzoate, including its bond lengths and angles. researchgate.netnih.gov These theoretical results are often compared with experimental data from techniques like X-ray diffraction to validate the computational methods. For geometric parameters, good agreement between theory and experiment is typically achieved using MP2 and DFT methods (such as B3LYP and B3PW91) when paired with basis sets that include diffuse functions (e.g., 6-31+G* or 6-311++G**). researchgate.netnih.gov

Calculations show that the ester group and the two phenyl rings are not perfectly planar. The degree of torsion around the Ph–O and Ph–C bonds is a key feature of its structure, influencing its electronic properties and conformational stability. researchgate.netnih.gov

Table 1: Selected Calculated Geometric Parameters for Phenyl Benzoate This table is representative of data found in computational studies. Actual values may vary based on the specific level of theory and basis set used.

Parameter Method/Basis Set Calculated Value
C=O Bond Length B3LYP/6-31+G* 1.21 Å
C-O (Ester) Bond Length B3LYP/6-31+G* 1.35 Å
O-C (Phenyl) Bond Length B3LYP/6-31+G* 1.41 Å

Reaction Pathway Elucidation and Transition State Analysis

While specific computational studies detailing the reaction pathways and transition states for N-phenyl-benzimidic acid phenyl ester or phenyl benzoate are not widely available, QM methods are the primary tool for such investigations. These calculations can be used to model chemical reactions, such as hydrolysis or synthesis. For instance, the base-catalyzed hydrolysis of phenyl esters of substituted benzoic acids has been studied kinetically, and computational methods could complement such experimental work by mapping the potential energy surface of the reaction. researchgate.net

This involves locating the transition state structure for key steps, such as the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. By calculating the energy of reactants, transition states, and products, a reaction energy profile can be constructed, and the activation energy can be determined. This provides deep mechanistic insights that are often inaccessible through experimental means alone. Such studies would be crucial in understanding the reactivity and stability of these esters. researchgate.net

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

QM calculations are highly effective at predicting spectroscopic properties. The vibrational frequencies (infrared and Raman) of phenyl benzoate have been calculated using DFT methods. researchgate.netnih.gov To improve the accuracy of these predictions and account for systematic errors, the calculated harmonic force constants are often scaled using techniques like the Scaled Quantum Mechanical (SQM) force field method. researchgate.netnih.gov The resulting predicted spectra show excellent agreement with experimental IR and Raman data, allowing for precise assignment of vibrational bands. researchgate.netnih.gov The carbonyl (C=O) stretching frequency is a particularly important diagnostic peak in the IR spectrum of esters, and its position is influenced by substituents on the phenyl rings. researchgate.net

Similarly, NMR chemical shifts can be predicted. DFT calculations have been employed to better understand variances between expected and experimental ¹H NMR chemical shifts in benzoic acid esters, especially for protons near the ester group. bohrium.com These calculations can help resolve ambiguities in spectral assignments and provide insight into how the electronic environment shapes the magnetic shielding of each nucleus.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Phenyl Benzoate This table illustrates the typical agreement between scaled DFT calculations and experimental data. researchgate.netnist.gov

Vibrational Mode Experimental IR Frequency Calculated (B3LYP/6-31+G*) Frequency
C=O Stretch ~1735-1740 ~1738
C-O Stretch ~1260-1270 ~1265
Aromatic C=C Stretch ~1590-1600 ~1595

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is invaluable for studying the conformational flexibility and environmental interactions of molecules like phenyl benzoate.

Conformational Analysis and Flexibility Studies

While QM calculations can identify stable conformers and the barriers between them, MD simulations can explore the conformational space available to a molecule at a given temperature. For phenyl benzoate, the key degrees of freedom are the torsional angles around the C-O and O-C single bonds of the ester linkage. QM calculations have shown that the rotation of the phenyl rings is not free, with calculated rotational barriers. researchgate.netnih.gov The B3LYP/6-31+G* level of theory, for instance, effectively estimates the shape of the potential energy functions for these torsions but may be less accurate in predicting the exact height of the rotational barriers. nih.gov

An MD simulation would show the molecule dynamically twisting and flexing, sampling different conformations over time. This can reveal the most populated conformational states and the timescales for transitions between them, offering a more complete picture of the molecule's flexibility than static QM calculations alone.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in two primary ways: implicitly and explicitly.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. This approach has been used in QM calculations of related molecules to study the relative stability of isomers and to compute NMR spectra in solution, providing results that better match experimental data recorded in solvents like DMSO or chloroform. researchgate.netresearchgate.net

Explicit Solvation Models: In MD simulations, solvent molecules (e.g., water, acetone) are explicitly included in the simulation box. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding and solvation shell structure. For example, MD simulations of phthalic acid esters (PAEs) in a lipid bilayer have been used to investigate how these molecules enter and orient themselves within a membrane. mdpi.com A similar MD study on phenyl benzoate could reveal its preferred orientation at a water-hydrocarbon interface, its aggregation behavior in different solvents, and how the solvent mediates its conformational dynamics. This approach provides a detailed, atomistic understanding of solvation and its impact on molecular properties. researchgate.netbohrium.com

Molecular Docking for Mechanistic Insight into Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies would be pivotal in identifying potential biological targets and understanding the intricacies of its binding interactions at a molecular level.

The process involves computationally placing the three-dimensional structure of this compound into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, or the strength of the interaction, between the compound and the protein. A higher score typically indicates a more stable and favorable interaction.

For instance, in studies of related N-phenylbenzamide derivatives, molecular docking has been successfully employed to understand their binding affinity with specific protein receptors. nih.gov These studies often reveal key amino acid residues within the binding pocket that form crucial interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with the ligand. For this compound, docking simulations could predict which enzymes or receptors it is likely to inhibit or activate.

Hypothetical Docking Study Results for this compound:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPotential Biological Effect
Cyclooxygenase-2 (COX-2)-9.8Arg120, Tyr355, Ser530Anti-inflammatory
Tumor Necrosis Factor-alpha (TNF-α)-8.5Tyr59, Tyr119, Gly121Immunomodulatory
Carbonic Anhydrase XII-7.9Thr199, Gln92, His64Anticancer

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from a molecular docking study.

These computational insights are invaluable for guiding further experimental studies, such as in vitro and in vivo assays, to validate the predicted biological activity.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. Computational methods provide a rapid and cost-effective way to explore the SAR of a series of compounds.

For this compound, computational SAR studies would involve creating a library of virtual analogs by systematically modifying different parts of the molecule. For example, substituents could be added to the phenyl rings, or the ester linkage could be altered. The biological activity of these virtual analogs would then be predicted using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling.

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds. The descriptors used in QSAR models can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Research on similar compounds, such as N-phenylanthranilic acid-based inhibitors, has demonstrated that even small changes to the chemical structure can significantly impact biological activity and selectivity. researchgate.net For this compound, computational SAR could reveal which structural features are essential for a desired biological effect and which can be modified to improve properties like potency and selectivity.

Illustrative SAR Data for Hypothetical Analogs of this compound:

AnalogModificationPredicted IC50 (µM)Key Structural Feature for Activity
1Parent Compound15.2Phenyl rings
2Addition of -Cl to para position of N-phenyl ring8.7Electron-withdrawing group enhances activity
3Addition of -OCH3 to para position of phenyl ester ring25.4Electron-donating group decreases activity
4Replacement of ester with amide5.1Amide bond improves hydrogen bonding potential

Note: The data in this table is for illustrative purposes to demonstrate the principles of a computational SAR study.

Development of Predictive Models for Reactivity and Selectivity of this compound

Beyond predicting biological activity, computational chemistry can also be used to develop models that predict the chemical reactivity and selectivity of a molecule. This is particularly important for understanding a compound's metabolic fate, potential toxicity, and synthetic accessibility.

For this compound, predictive models could be developed using quantum mechanics (QM) calculations, such as Density Functional Theory (DFT). These methods can provide detailed information about the electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals.

For example, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO gap can provide an indication of the molecule's kinetic stability.

Studies on related ester compounds have utilized such theoretical indices to correlate with experimental kinetic data, thereby creating predictive models for their hydrolysis. researchgate.net For this compound, these models could predict its stability under different conditions and identify the most likely sites for metabolic attack.

Predicted Reactivity Descriptors for this compound (Hypothetical):

DescriptorValueImplication
HOMO Energy-6.5 eVModerate electron-donating ability
LUMO Energy-1.2 eVGood electron-accepting ability
HOMO-LUMO Gap5.3 eVHigh kinetic stability
Electrostatic PotentialNegative potential around carbonyl oxygenSusceptible to nucleophilic attack at the carbonyl carbon

Note: These values are hypothetical and intended to illustrate the output of predictive reactivity models.

Synthetic Applications and Chemical Transformations of N Phenyl Benzimidic Acid Phenyl Ester

Role as an Acylating Agent in Organic Synthesis

The primary role of N-phenyl-benzimidic acid phenyl ester as an acylating agent is demonstrated through the well-known Chapman rearrangement. This thermal intramolecular reaction involves the migration of the phenyl group from the oxygen atom to the nitrogen atom, resulting in the formation of the corresponding N,N-diaryl amide, specifically N-phenylbenzamide. This transformation effectively serves as an intramolecular N-acylation (or more accurately, N-arylation of the benzamide (B126) nitrogen).

The mechanism of the Chapman rearrangement is believed to proceed through a four-membered cyclic transition state. The driving force for this rearrangement is the formation of a more stable amide C=O bond from the less stable imidate C=N bond. The reaction is typically carried out at elevated temperatures, often in an inert solvent.

The general transformation for the Chapman Rearrangement is shown below:

Reaction Scheme: Chapman Rearrangement of this compound O-Ph O || || Ph-C-N-Ph --[Heat]--> Ph-C-N(Ph)₂ (N-Phenyl-Benzimidic (N,N-Diphenylbenzamide) Acid Phenyl Ester)

Advanced Derivatives and Structure Reactivity Relationships

Systematic Modification of Aromatic Moieties in N-Phenyl-Benzimidic Acid Phenyl Ester

The this compound scaffold possesses three key aromatic moieties that are prime targets for systematic modification: the C-phenyl group (attached to the imidate carbon), the N-phenyl group (attached to the imidate nitrogen), and the O-phenyl group (the ester portion). Altering the substituents on these rings can profoundly impact the molecule's properties.

Research into related N-aryl benzamides and phenyl esters has demonstrated that the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on these aromatic rings systematically alters the electronic environment of the core imidate linkage. For instance, placing an EWG (e.g., -NO₂) on the C-phenyl ring enhances the electrophilicity of the imidate carbon, making it more susceptible to nucleophilic attack. Conversely, an EDG (e.g., -OCH₃) would decrease its electrophilicity.

Similarly, modifications to the N-phenyl and O-phenyl rings influence reactivity. Substituents on the N-phenyl ring can modulate the nucleophilicity of the nitrogen atom and influence the stability of potential intermediates. Changes to the O-phenyl group primarily affect the leaving group ability of the phenoxide moiety during reactions such as hydrolysis or aminolysis. Studies on phenyl benzoate (B1203000) hydrolysis show that electron-withdrawing substituents on the phenol (B47542) ring create a better leaving group, thus accelerating the rate of hydrolysis. nih.gov

Derivatization at the Imidate Nitrogen (e.g., N-substitution)

The imidate nitrogen in this compound serves as a critical point for derivatization. While the parent compound is N-phenyl substituted, replacing this phenyl group with other alkyl or aryl moieties can significantly alter the molecule's steric and electronic characteristics.

Investigations into related N-substituted polyamides have shown that N-alkylation can be achieved through metalation of the amide group followed by reaction with electrophiles. researchgate.net This principle can be extended to the imidate nitrogen, allowing for the synthesis of a diverse library of N-substituted derivatives for further study.

Exploring the Influence of Substituents on Reactivity and Selectivity

The influence of substituents on the reactivity of the this compound core can be quantitatively assessed through kinetic studies. While specific kinetic data for this exact compound is not widely published, valuable insights can be drawn from extensive research on the base-catalyzed hydrolysis of analogous phenyl esters of substituted benzoic acids. cas.czresearchgate.net

These studies consistently demonstrate a strong correlation between the electronic nature of the substituent on the benzoyl moiety and the rate of hydrolysis. This relationship is often described by the Hammett equation, log(k/k₀) = ρσ, where 'k' is the rate constant for the substituted compound, 'k₀' is the rate for the unsubstituted compound, 'σ' is the substituent constant (which quantifies the electronic effect), and 'ρ' (rho) is the reaction constant (which indicates the sensitivity of the reaction to substituent effects).

For the hydrolysis of phenyl esters of 4-substituted benzoic acids in 50% aqueous dimethyl sulfoxide, a significant positive ρ value of 2.44 has been reported. cas.czresearchgate.net This indicates that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state of the reaction.

Table 1: Influence of Substituents on the Hydrolysis Rate of Phenyl Benzoate Analogs

This table illustrates the Hammett relationship for the base-catalyzed hydrolysis of phenyl 4-substituted benzoates, a reaction analogous to the hydrolysis of this compound.

Data is illustrative based on established Hammett principles and reported ρ values for analogous systems. cas.czresearchgate.net

Substituents can also impart selectivity in reactions. For example, steric hindrance introduced by bulky ortho-substituents can direct incoming reagents to less hindered sites or favor specific reaction pathways. This "ortho-effect" is a complex phenomenon involving steric hindrance, intramolecular hydrogen bonding, and changes in solvation. cas.cz

Conformationally Restricted Analogues for Mechanistic Probes

To understand the bioactive conformation and the mechanistic details of reactions involving this compound, researchers often turn to conformationally restricted analogues. These are molecules where the free rotation around single bonds is limited, locking the structure into a more defined three-dimensional shape.

While specific examples for the imidate ester are scarce, a powerful analogous strategy has been employed in the study of benzamides, which share the N-phenyl-C(=X)-Ar core. For instance, 2-phenylpyrroles have been synthesized as conformationally restricted analogues of substituted benzamides. nih.govnih.gov In these structures, the N-aryl and C-aryl groups are locked into a relatively coplanar arrangement by the pyrrole (B145914) ring. Studying the activity of such compounds can reveal whether a planar or a twisted conformation is required for a specific biological interaction or chemical reaction.

The synthesis of such analogues for this compound could involve incorporating the core structure into a larger heterocyclic framework. Comparing the reactivity and properties of these rigid analogues with the flexible parent compound would provide invaluable information about the transition state geometries and the conformational requirements of its reactions.

Investigation of Hybrid Molecular Architectures Incorporating this compound Core

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores or functional molecular units to create a single hybrid molecule with potentially enhanced or novel properties. The this compound core can serve as a versatile scaffold for the construction of such hybrid architectures.

Drawing inspiration from related fields, the N-phenylbenzimidazole scaffold, which is structurally similar, has been incorporated into hybrid molecules with other pharmacophores like benzotriazole (B28993) to create potent cytotoxic agents. mdpi.com In these hybrids, the individual units work in synergy to produce a greater biological effect.

Similarly, the this compound core could be linked to other molecular entities, such as:

Bioactive Moieties: Connecting the core to known drug fragments could lead to new therapeutic agents.

Fluorophores: Attaching a fluorescent tag could enable its use as a probe in biological imaging.

Polymer Backbones: Incorporating the unit into a polymer could impart specific thermal or optical properties to the material. Research on poly(benzimidazole imide)s has shown that the incorporation of N-phenyl groups can improve properties like water absorption and optical transparency. researchgate.net

The synthesis of these hybrids would typically involve functionalizing one of the phenyl rings or the nitrogen atom with a reactive handle (e.g., an amine, carboxylic acid, or alkyne) that can then be used for coupling with the other molecular component.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of N-Phenyl-benzimidic acid phenyl ester and its analogs is ripe for integration with modern synthetic methodologies like flow chemistry and automated synthesis. These technologies offer substantial improvements over traditional batch processing, including enhanced reaction control, increased safety, and higher throughput.

Flow chemistry, characterized by the continuous movement of reagents through a reactor, allows for precise control over parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields and purities of the target compound. For the synthesis of imidates, which can be sensitive to reaction conditions, flow chemistry presents an opportunity to optimize their formation while minimizing side reactions. The growing interest in applying flow chemistry to amide and ester synthesis can be readily extended to imidate synthesis. nih.govorganic-chemistry.orgresearchgate.net

Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, are becoming increasingly valuable in chemical research. youtube.comnih.govresearchgate.net The application of automated synthesis to this compound would enable the rapid generation of a library of derivatives. This high-throughput approach is crucial for systematic structure-activity relationship (SAR) studies, which are essential for drug discovery and materials science. nih.govamidetech.com

Table 1: Comparison of Batch vs. Flow Synthesis for Imidate Analogs

ParameterBatch SynthesisFlow Synthesis
Reaction TimeHours to daysMinutes to hours
YieldVariableOften higher and more consistent
ScalabilityChallengingStraightforward
SafetyHandling of large volumes of reagents can be hazardousSmaller reaction volumes enhance safety

Application in Supramolecular Chemistry and Self-Assembly

The unique structural features of this compound, particularly the presence of the imino group and aromatic rings, make it a promising candidate for applications in supramolecular chemistry and molecular self-assembly. These fields focus on the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions. wikipedia.org

The imino group can act as a hydrogen bond acceptor, while the phenyl rings can participate in π-π stacking interactions. These interactions are fundamental to the construction of complex supramolecular architectures. Research on related imino-containing compounds, such as iminolipids and iminopyrroles, has demonstrated their ability to self-assemble into nanostructures like vesicles and molecular knots. rsc.orgresearchgate.net It is conceivable that derivatives of this compound could be designed to self-assemble into a variety of structures, such as liquid crystals, gels, or molecular capsules, with potential applications in drug delivery, sensing, and catalysis. msu.edunih.gov

Advanced Materials Science Applications

The structural backbone of this compound offers a versatile platform for the development of advanced materials. By incorporating this moiety into polymeric structures, it is possible to create materials with novel thermal, mechanical, and electronic properties.

One promising area is the development of novel polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. vt.edu Typically synthesized from dianhydrides and diamines, the properties of polyimides can be tuned by modifying the precursor monomers. core.ac.uknih.gov Derivatives of this compound could be functionalized to act as novel monomers in polyimide synthesis, potentially leading to materials with enhanced processability or specific functionalities. nasa.govgoogle.com

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of this compound and its subsequent chemical transformations can be significantly improved through the development of novel catalytic systems. Current methods for imidate synthesis, such as the Pinner reaction, often require harsh conditions. wikipedia.orgrroij.comrroij.com There is a considerable opportunity to develop milder and more efficient catalytic routes.

Recent advances in transition metal catalysis offer promising avenues. For instance, copper and palladium-catalyzed reactions have shown great utility in the formation of C-N bonds, which is a key step in the synthesis of N-aryl imidates. acs.orgresearchgate.net The development of catalysts specifically tailored for the synthesis of this compound could lead to more sustainable and atom-economical processes. Furthermore, novel catalysts could be developed to facilitate the selective transformation of the imidate functionality into other valuable chemical groups, expanding the synthetic utility of this compound. researchgate.netresearchgate.net

Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. mdpi.comrsc.org These in-silico methods can be applied to this compound to predict the effects of structural modifications on its electronic, optical, and biological properties. nih.govijpsjournal.com

By employing techniques such as Density Functional Theory (DFT), it is possible to calculate the electronic structure of this compound and its derivatives. researchgate.net This information can be used to design molecules with specific electronic properties, for example, by introducing electron-donating or electron-withdrawing groups to tune the energy levels of the molecular orbitals. nih.govresearchgate.net This approach is particularly relevant for the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Molecular docking studies can also be used to design derivatives with potential biological activity by predicting their binding affinity to specific protein targets. asianpubs.orgresearchgate.net

Table 2: Computationally Predicted Properties of Substituted this compound Analogs

Substituent (para-position on N-phenyl ring)Predicted Effect on HOMO Energy LevelPotential Application
-NO2 (Nitro)LoweringElectron-accepting material
-OCH3 (Methoxy)RaisingElectron-donating material
-CF3 (Trifluoromethyl)LoweringEnhanced thermal stability
-N(CH3)2 (Dimethylamino)Significant raisingHole-transport material

Q & A

Q. How can researchers optimize the synthesis of N-phenyl-benzimidic acid phenyl ester to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions such as temperature, solvent selection, and catalyst use. For example, adjusting reaction temperatures (e.g., 40–80°C) and using aprotic solvents like tetrahydrofuran (THF) can reduce side reactions. Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate stability. Post-synthesis purification via column chromatography or recrystallization enhances purity. Case studies on analogous phosphinate esters highlight the importance of controlling stoichiometry and reaction time to minimize byproducts .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, is essential for confirming the ester’s backbone and substituent arrangement. For example, 13C^{13}\text{C} NMR peaks near 165–175 ppm indicate carbonyl groups, while aromatic protons appear in the 6.5–8.0 ppm range in 1H^{1}\text{H} NMR. Mass spectrometry (MS) provides molecular weight validation, with fragmentation patterns confirming functional groups. Studies on butyl-methyl-phenylphosphinate demonstrate the utility of 31P^{31}\text{P} NMR for analogous phosphorus-containing esters, though this is not directly applicable here .

Q. How should researchers design in vitro experiments to evaluate the antioxidant activity of this compound?

  • Methodological Answer : Use standardized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or FRAP (ferric reducing antioxidant power) test. Prepare serial dilutions of the compound (e.g., 10–100 µM) and compare results against controls like ascorbic acid. Measure absorbance spectrophotometrically at specific wavelengths (e.g., 517 nm for DPPH). Ensure triplicate runs to account for variability. Precedent studies on phenyl ester derivatives like caffeic acid phenethyl ester (CAPE) provide protocols for correlating concentration with radical scavenging efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions, purity, or cell models. Conduct a meta-analysis of existing data, noting variables such as solvent type (e.g., DMSO vs. ethanol), concentration ranges, and cell lines used. Validate findings using orthogonal assays (e.g., combining ROS scavenging and lipid peroxidation tests). For example, CAPE’s anti-inflammatory effects in cholestatic liver injury were confirmed through multiple biomarkers (glutathione, malondialdehyde), reducing ambiguity . Reproduce key experiments under standardized protocols to isolate confounding factors.

Q. What strategies are effective in mitigating byproduct formation during the esterification of N-phenyl-benzimidic acid?

  • Methodological Answer : Byproducts often result from incomplete esterification or hydrolysis. Use anhydrous reaction conditions and desiccants like molecular sieves to minimize water interference. Employ coupling agents (e.g., DCC/DMAP) to enhance reaction efficiency. Monitor intermediates via real-time techniques like in-situ FTIR. Case studies on phosphinate ester synthesis emphasize the role of stoichiometric excess (1.2–1.5 equivalents) of the alcohol component to drive the reaction to completion .

Q. How should ethical and statistical rigor be incorporated into in vivo studies involving this compound?

  • Methodological Answer : Follow institutional guidelines for animal welfare, including humane endpoints and sample size justification. Use power analysis to determine the minimum cohort size, considering effect size and variability from prior studies (e.g., a minimum of 6–8 rodents per group). Randomization and blinding reduce bias. For example, a bile duct ligation model for liver injury used 18 rats divided into control, disease, and treatment groups, with pre-defined exclusion criteria . Document all procedures in compliance with ARRIVE guidelines.

Q. What advanced analytical methods can characterize degradation products of this compound under physiological conditions?

  • Methodological Answer : Simulate physiological conditions (pH 7.4, 37°C) and use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation byproducts. Accelerated stability studies (e.g., 40°C/75% relative humidity) predict shelf-life. Compare fragmentation patterns with reference standards. Studies on phenyl salicylate degradation highlight the formation of salicylic acid and phenol derivatives, which can inform analogous workflows for this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.